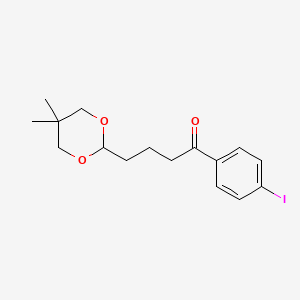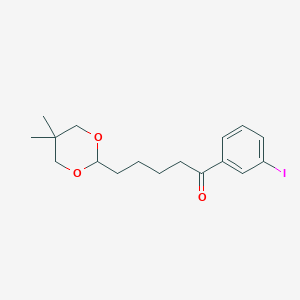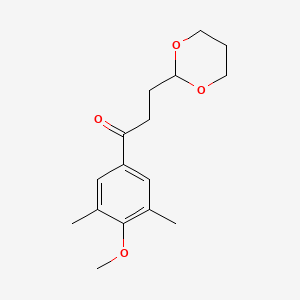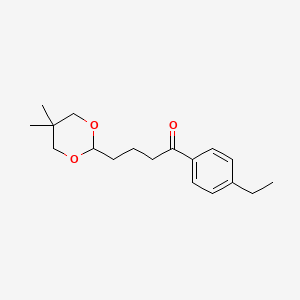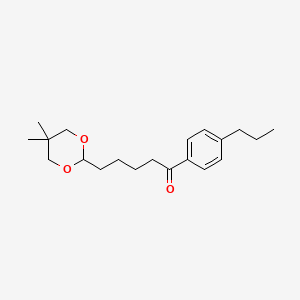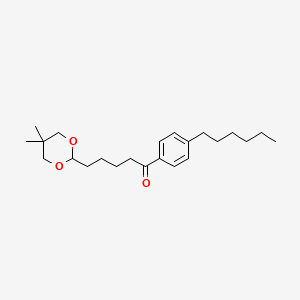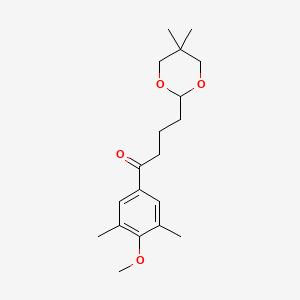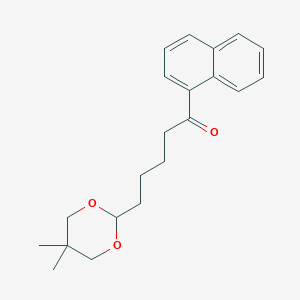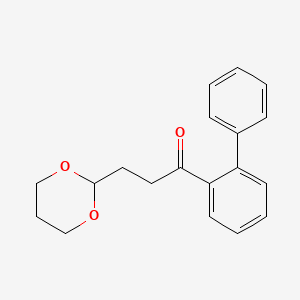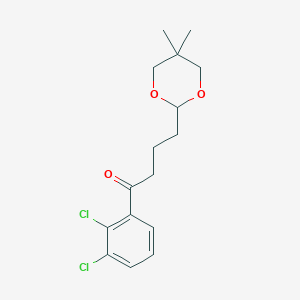![molecular formula C7H8N4O B3025241 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 89852-99-3](/img/structure/B3025241.png)
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
説明
The compound “2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a potent, selective, orally active, and brain-penetrable PDE10A inhibitor . It is part of the multi-ring system that is used in anti-cancer drugs . Depending on the substitution pattern, it can produce different cellular responses in mammalian cells .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, 2- (1- (5- (sec-butylthio)-1,3,4-oxadiazol-2-yl)ethylthio)-5,7-dimethyl-1,2,4-triazolo pyrimidine was designed and synthesized, displaying high activity . Another study reported the preparation and spectroscopic characterization of a series of dmtp complexes of Zn, Cd, and Hg .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10N4O2 . Its molecular weight is 206.20 g/mol . The InChI string representation of its structure isInChI=1S/C9H10N4O2/c1-5-7 (3-8 (14)15)6 (2)13-9 (12-5)10-4-11-13/h4H,3H2,1-2H3, (H,14,15) . Chemical Reactions Analysis
The compound “this compound” is involved in various chemical reactions. For example, it showed potent inhibitory activities for human and rat PDE10A with IC 50 values of less than 1 nmol/L and more than 1000-fold selectivity against other phosphodiesterases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.20 g/mol, a topological polar surface area of 80.4 Ų, and a complexity of 261 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .科学的研究の応用
Anti-epileptic Activities
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been studied for their anti-epileptic activities. Research indicates that compounds with this structure show remarkable anti-epileptic effects. These activities were evaluated using a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons. The studies reveal that the pyrimidine-7(4H)-one motif is a necessary component for this anti-epileptic activity, suggesting a potential area of research in epilepsy treatment (Ding et al., 2019).
Antiproliferative Activity
The compound has been incorporated into platinum(IV) complexes, which have been evaluated for antiproliferative activity against various cancer cell lines. The studies showed that these complexes display moderate to high cytotoxic activity, indicating potential applications in cancer therapy. Specifically, these complexes have shown effectiveness against human acute promyelocytic leukemia, rectal adenocarcinoma, and bladder cancer cell lines (Łakomska et al., 2008).
Synthesis in Supercritical Carbon Dioxide
Innovative methods have been developed for the synthesis of this compound, particularly in supercritical carbon dioxide. This method offers an environmentally friendly and efficient way to produce the compound, which is an intermediate in the synthesis of the antiviral drug Triazid® (Baklykov et al., 2019).
Organic Light-Emitting Properties
One derivative of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, known for its self-assembly into supramolecular microfibers, has been reported to exhibit blue organic light-emitting properties. This discovery opens up potential applications in the field of organic electronics and photonics (Liu et al., 2008).
Environmentally Friendly Synthesis
The compound has also been the focus of environmentally friendly synthesis methods. A catalyst-free and solvent-free approach for the synthesis of related compounds has been developed, adhering to green chemistry principles. This not only aids in reducing environmental impact but also in simplifying the synthesis process (Karami et al., 2015).
Potential Biological Use in Rhodium(II) Complexes
Rhodium(II) complexes with triazolopyrimidine derivatives have been synthesized and evaluated for potential biological applications. These complexes have shown promising results in antibacterial and antifungal activities, as well as moderate cytotoxic activity against certain cancer cell lines, indicating a potential for diverse biological applications (Fandzloch et al., 2020).
作用機序
Target of Action
Related compounds have shown cytotoxic activities against various cancer cell lines .
Mode of Action
It’s suggested that the compound might interact with its targets through a conjugated aza-addition . This interaction could lead to changes in the cellular processes, potentially leading to cytotoxic effects .
Biochemical Pathways
Related compounds have been found to exhibit cytotoxic activities, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might also have similar effects.
特性
IUPAC Name |
2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALDIFKSJQPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51596-06-6 | |
| Record name | 2,5-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




